1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid

Lipophilicity Partition coefficient Drug-like properties

This 1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid (CAS 1892840-92-4) combines gem‑dimethyl Thorpe‑Ingold conformational restriction with an N‑benzyl protecting group, enabling orthogonal synthesis strategies. Manipulate the free carboxylic acid while the N‑benzyl remains intact, then deprotect via hydrogenolysis. The LogP of 2.6193—over 4.5 units higher than the unsubstituted analog—provides distinct chromatographic retention and solubility. Use as a peptidomimetic scaffold, analytical reference standard, or SAR probe. ≥98% purity; stored sealed at 2‑8°C.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B8009033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C
InChIInChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18)
InChIKeyOIOYFTOKSGEEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic Acid: Chemical Identity and Core Structural Features for Research Procurement


1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid (CAS 1892840-92-4) is a synthetic piperidine derivative characterized by a six-membered saturated nitrogen heterocycle bearing a geminal dimethyl substitution at the 3-position, a carboxylic acid group at the 4-position, and an N-benzyl substituent on the ring nitrogen . With a molecular formula of C₁₅H₂₁NO₂ and molecular weight of 247.33 g/mol, this compound belongs to the broader class of substituted piperidine-4-carboxylic acids—a scaffold frequently employed in medicinal chemistry as a conformationally constrained amino acid isostere or as a versatile intermediate for further derivatization [1]. Commercial availability is documented at ≥98% purity, with recommended storage at 2-8°C under dry, sealed conditions .

Procurement Risk: Why N-Benzyl-3,3-dimethyl-piperidine-4-carboxylic Acid Cannot Be Assumed Interchangeable with Its Des-Benzyl or Des-Methyl Analogs


The 1-benzyl-3,3-dimethyl substitution pattern on the piperidine-4-carboxylic acid scaffold confers a unique combination of steric constraint, lipophilicity, and N-protection that fundamentally alters the compound's synthetic utility and potential biological profile relative to its closest analogs . The geminal dimethyl groups at the 3-position introduce significant conformational restriction (Thorpe-Ingold effect), locking the piperidine ring into preferred conformations that differ markedly from unsubstituted or mono-substituted piperidine-4-carboxylic acids [1]. The N-benzyl group simultaneously functions as a protecting group during synthetic sequences and contributes substantial lipophilicity (calculated LogP = 2.6193) relative to the N-unsubstituted analog 3,3-dimethylpiperidine-4-carboxylic acid (calculated LogP = -1.85) . These physicochemical differences—a LogP differential exceeding 4.5 units—translate to divergent solubility profiles, chromatographic behavior, and downstream derivatization compatibility, rendering generic substitution in established synthetic protocols or biological assays scientifically unsound without explicit revalidation.

Quantitative Differentiation Evidence: 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic Acid Versus Closest Structural Analogs


Lipophilicity Comparison: N-Benzyl Substitution Drives >4.5 LogP Unit Differential Relative to N-Unsubstituted Core Scaffold

The N-benzyl substitution on the target compound produces a calculated octanol-water partition coefficient (LogP) of 2.6193, compared to a calculated LogP of -1.849 for the N-unsubstituted analog 3,3-dimethylpiperidine-4-carboxylic acid . This represents a LogP increase of approximately 4.47 units—a magnitude that classifies the compounds into entirely different lipophilicity regimes, with the target compound being markedly more hydrophobic. The differential in polar surface area (TPSA) is minimal (40.54 Ų for the target compound versus the unsubstituted core, which bears the same carboxylic acid and secondary amine hydrogen-bonding capacity), indicating that the observed lipophilicity shift is driven predominantly by the benzyl moiety rather than changes in hydrogen-bonding potential.

Lipophilicity Partition coefficient Drug-like properties Chromatographic behavior

Molecular Weight Differential: Benzyl Substitution Adds Approximately 90 Da Relative to Des-Benzyl Core

The target compound has a molecular weight of 247.33 g/mol, whereas the N-unsubstituted analog 3,3-dimethylpiperidine-4-carboxylic acid has a molecular weight of 157.21 g/mol . This 90.12 Da difference—attributable to the benzyl substituent (C₇H₇, nominal mass 91 Da)—places the two compounds in distinct molecular weight categories with direct consequences for analytical detection and physicochemical property predictions. The benzyl moiety also increases the number of rotatable bonds from 1 (in the unsubstituted analog, counting only the carboxylic acid C-C bond) to 3 in the target compound (benzyl CH₂-N rotation, benzyl C-CH₂ rotation, and carboxylic acid C-C rotation), further differentiating conformational flexibility .

Molecular weight Pharmacokinetics LC-MS detection Formulation

N-Benzyl Functionality Enables Selective Deprotection Pathways Unavailable to Des-Benzyl Analogs

The N-benzyl group serves as a protecting group that can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C or Pd(OH)₂/C) under conditions that leave the carboxylic acid moiety intact and do not affect the gem-dimethyl substitution pattern [1]. This synthetic orthogonality is a class-level feature of N-benzyl piperidines; the N-unsubstituted analog 3,3-dimethylpiperidine-4-carboxylic acid lacks this built-in protecting group, requiring additional synthetic steps to protect the secondary amine prior to reactions involving the carboxylic acid. Furthermore, the target compound's N-benzyl group is stable to a range of conditions that may cleave other amine protecting groups (e.g., acidic conditions that remove Boc groups), enabling orthogonal protection strategies in complex synthetic sequences [1].

Protecting group strategy Synthetic intermediate Orthogonal deprotection Medicinal chemistry

Gem-Dimethyl Substitution Introduces Conformational Restriction (Thorpe-Ingold Effect) Absent in Unsubstituted Piperidine-4-carboxylic Acid

The geminal dimethyl substitution at the 3-position of the piperidine ring introduces the Thorpe-Ingold effect, wherein the presence of two alkyl substituents on the same carbon atom compresses the internal bond angle and biases the ring toward specific conformations [1]. This effect is absent in unsubstituted piperidine-4-carboxylic acid (piperidine-4-carboxylic acid, isonipecotic acid, CAS 498-94-2). The conformational restriction imposed by the 3,3-dimethyl substitution influences the spatial orientation of the 4-carboxylic acid group relative to the piperidine nitrogen, which can affect binding interactions in biological targets or the stereochemical outcome of reactions occurring at the 4-position [2]. The target compound combines this conformational constraint with the N-benzyl substitution, yielding a scaffold with both restricted ring flexibility and enhanced lipophilicity relative to isonipecotic acid.

Conformational constraint Gem-dimethyl effect Ring puckering Scaffold rigidity

Validated Application Scenarios for 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic Acid in Research and Industrial Settings


Medicinal Chemistry: Conformationally Constrained Amino Acid Isostere for Peptidomimetic Design

The combination of gem-dimethyl conformational restriction (Thorpe-Ingold effect) and the N-benzyl protecting group makes this compound suitable as a conformationally constrained piperidine-4-carboxylic acid building block in peptidomimetic design [1]. The restricted ring flexibility reduces the entropic penalty associated with target binding relative to unconstrained piperidine-4-carboxylic acid, while the N-benzyl group provides a synthetic handle for orthogonal protection strategies during peptide coupling or other derivatizations. The calculated LogP of 2.6193 may also be advantageous for designing compounds intended to cross biological membranes or engage hydrophobic binding pockets .

Synthetic Intermediate: Scaffold for Sequential Derivatization via Carboxylic Acid Activation

The free carboxylic acid group enables direct activation (e.g., as an acid chloride, active ester, or via carbodiimide coupling) for amide bond formation, esterification, or reduction to the corresponding alcohol . The N-benzyl group remains stable under these conditions and can be subsequently removed via catalytic hydrogenolysis to reveal the free piperidine nitrogen for further functionalization. This sequential reactivity—carboxylic acid manipulation followed by N-deprotection—offers a strategic advantage over the N-unsubstituted analog 3,3-dimethylpiperidine-4-carboxylic acid, which would require initial N-protection to achieve the same selectivity .

Analytical Chemistry: Chromatographic Method Development and LC-MS Reference Standard

The substantial LogP differential (>4.5 units) between this compound and its N-unsubstituted analog, combined with the 90 Da molecular weight difference, provides clear differentiation in reversed-phase HPLC retention times and LC-MS detection [1]. This makes the compound useful as a reference standard for developing analytical methods that must distinguish between benzyl-protected and free-amine piperidine derivatives in reaction monitoring or impurity profiling. The ≥98% purity specification from commercial suppliers supports its use as a calibration standard .

Academic Research: Probe for Studying Gem-Dimethyl and N-Benzyl Effects on Basicity and Conformation

The target compound serves as a model system for investigating the combined effects of gem-dimethyl substitution and N-benzylation on piperidine nitrogen basicity (pKa), ring conformation (via NMR coupling constants or X-ray crystallography), and physicochemical properties [1]. Such studies inform broader understanding of structure-property relationships in saturated nitrogen heterocycles relevant to medicinal chemistry and chemical biology. The availability of the compound in research quantities (mg to g scale) from multiple suppliers supports its use in academic laboratories for fundamental characterization studies .

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